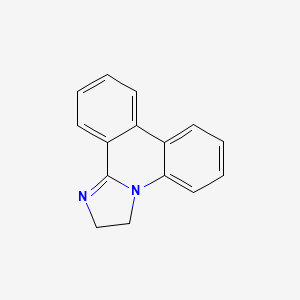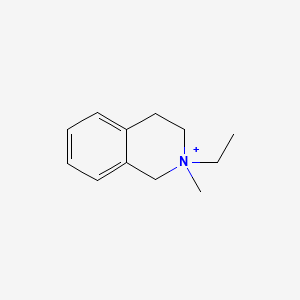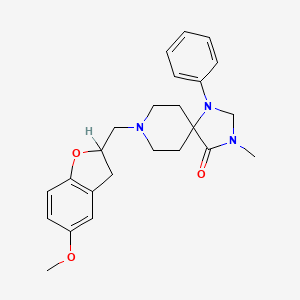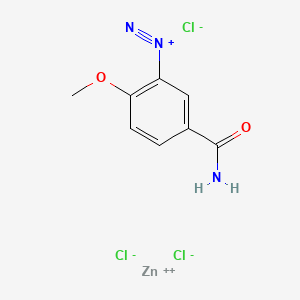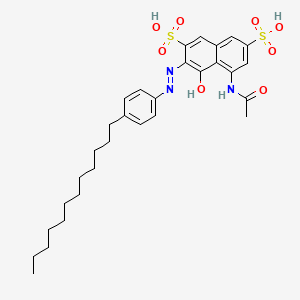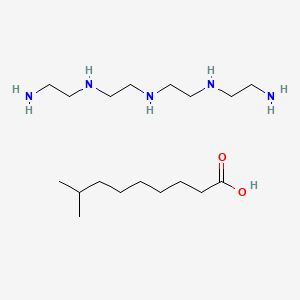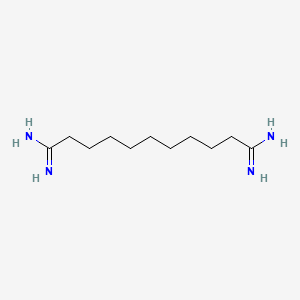
Einecs 305-574-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 305-574-9 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
Méthodes De Préparation
The synthetic routes and reaction conditions for Einecs 305-574-9 involve several steps. Typically, the preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical processes that are optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Einecs 305-574-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxygenated derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced forms, which may have different chemical properties.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
Einecs 305-574-9 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may also be used as a probe to investigate the interactions between biomolecules.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in the development of new drugs and treatments for various diseases.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of Einecs 305-574-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Einecs 305-574-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct chemical characteristics and uses.
Einecs 239-934-0: Mercurous oxide, which has its own set of chemical reactions and applications.
This compound stands out due to its specific chemical structure and the unique reactions it undergoes, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
85085-85-4 |
|---|---|
Formule moléculaire |
C18H43N5O2 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H23N5/c1-9(2)7-5-3-4-6-8-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h9H,3-8H2,1-2H3,(H,11,12);11-13H,1-10H2 |
Clé InChI |
BROFILKUGREYMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC(=O)O.C(CNCCNCCNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


